![molecular formula C17H17NO4 B250428 Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250428.png)
Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate, also known as MECB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MECB is a derivative of benzoic acid and is synthesized through a multistep process.
Aplicaciones Científicas De Investigación
Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate has potential applications in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry, where it can be used to develop new drugs for the treatment of various diseases. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new painkillers.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. This compound may also work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases. This compound has been found to be non-toxic and safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate in laboratory experiments is its low toxicity and safety profile. It is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several potential future directions for research on Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate. One area of research could focus on the development of new drugs based on this compound for the treatment of various diseases. Another area of research could focus on the optimization of the synthesis method for this compound, with the aim of improving its purity and yield. Additionally, further studies could be conducted to investigate the mechanism of action of this compound and its potential effects on other physiological processes.
Métodos De Síntesis
Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate is synthesized through a multistep process that involves the reaction of benzoic acid with ethyl chloroformate, followed by the reaction of the resulting compound with 4-ethoxyaniline. The product is then purified through recrystallization to obtain this compound in its pure form.
Propiedades
Fórmula molecular |
C17H17NO4 |
|---|---|
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C17H17NO4/c1-3-22-15-9-7-14(8-10-15)18-16(19)12-5-4-6-13(11-12)17(20)21-2/h4-11H,3H2,1-2H3,(H,18,19) |
Clave InChI |
MRVDMIKNVQIDSL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


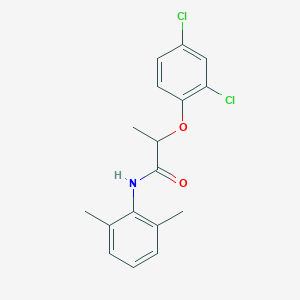
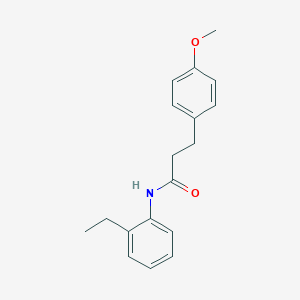
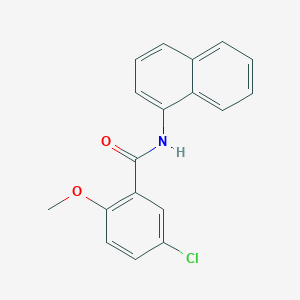
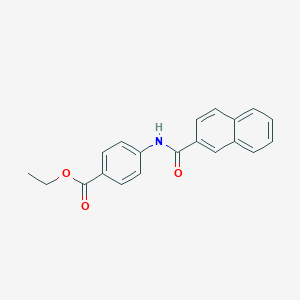
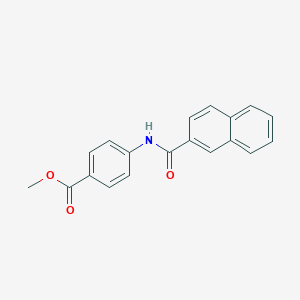
![4-{5-[(5-(4-chlorophenyl)-6-(isopropoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B250357.png)
![N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B250359.png)
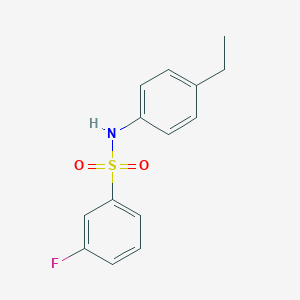
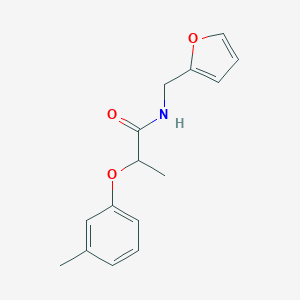

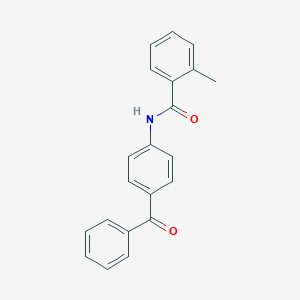
![Methyl 2-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate](/img/structure/B250368.png)
![N,N-diethyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B250369.png)
![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B250372.png)
